N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide
CAS No.:
Cat. No.: VC14972322
Molecular Formula: C13H19N5O4S
Molecular Weight: 341.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N5O4S |
|---|---|
| Molecular Weight | 341.39 g/mol |
| IUPAC Name | N-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C13H19N5O4S/c1-23(21,22)18-8-6-17(7-9-18)12(19)2-3-16-13(20)11-10-14-4-5-15-11/h4-5,10H,2-3,6-9H2,1H3,(H,16,20) |
| Standard InChI Key | WOLKPNBEBDAZFE-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=NC=CN=C2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a pyrazine ring (a six-membered heterocycle with two nitrogen atoms) connected via a carboxamide bond to a propyl chain. This chain terminates in a piperazine ring substituted with a methylsulfonyl group (-SO₂CH₃). The piperazine moiety introduces conformational flexibility, while the sulfonamide group enhances polarity and potential hydrogen-bonding interactions .
Key structural elements:
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Pyrazine core: Imparts rigidity and electronic diversity.
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Carboxamide linker: Facilitates hydrogen bonding with biological targets.
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Piperazine-sulfonamide tail: Modulates solubility and receptor affinity.
Physicochemical Data
While experimental data for this specific compound remains limited, analogs with similar substituents provide insights:
| Property | Value (Analog-Based Estimate) | Source Compound Reference |
|---|---|---|
| Molecular Weight | ~342.38 g/mol | |
| LogP (Partition Coeff.) | 1.2–1.8 | |
| Water Solubility | Moderate (≥10 mg/mL) |
The methylsulfonyl group likely increases water solubility compared to unmodified piperazine derivatives, a hypothesis supported by studies on structurally related sulfonamides .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The compound’s synthesis typically involves sequential functionalization of pyrazine and piperazine precursors. A representative pathway, adapted from methods in , proceeds as follows:
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Pyrazinecarboxylic Acid Activation:
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2-Pyrazinecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
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Amide Bond Formation:
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The acyl chloride reacts with 3-amino-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one in the presence of a base (e.g., triethylamine).
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Piperazine Functionalization:
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Piperazine is sulfonylated using methanesulfonyl chloride under alkaline conditions.
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Critical Reaction Parameters:
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Temperature: 0–5°C during sulfonylation to prevent side reactions.
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Solvent: Dichloromethane (DCM) for amide coupling; aqueous NaOH for sulfonylation.
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acyl Chloride Formation | 85–90 | >95% |
| Amide Coupling | 70–75 | 90–92% |
| Sulfonylation | 80–85 | 88–90% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves ≥95% purity .
Biological Activity and Mechanism of Action
Receptor Antagonism
Structural analogs, such as oxopiperazine-based B1 receptor antagonists, demonstrate potent activity (EC₅₀ = 10.3 nM in rabbit models) . The methylsulfonyl group in N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide may enhance binding to hydrophobic receptor pockets, while the pyrazinecarboxamide could engage polar residues.
Hypothesized Targets:
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Bradykinin B1 Receptor: Modulates inflammatory responses.
Antifungal Efficacy
Pyridine-3-sulfonamide derivatives exhibit MIC values ≤25 µg/mL against Candida albicans and Rhodotorula mucilaginosa . While direct data for this compound is unavailable, its structural similarity suggests comparable activity, potentially through:
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Inhibition of ergosterol biosynthesis via CYP51 binding.
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Disruption of fungal cell membrane integrity.
Structural Analogs and Comparative Analysis
| Compound | Key Modifications | EC₅₀/MIC | Reference |
|---|---|---|---|
| Compound 17 | 4-Methylphenyl sulfonyl | 10.3 nM (B1 receptor) | |
| Derivative 35 | 3,4-Dichlorophenyl piperazinyl | MIC = 12.5 µg/mL |
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